REACTION_SMILES
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[Br:10][N:11]1[C:12](=[O:13])[CH2:14][CH2:15][C:16]1=[O:17].[Cl:1][c:2]1[c:3]([I:9])[cH:4][c:5]([CH3:8])[cH:6][n:7]1.[Cl:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[N:18]([C:19]([CH3:20])([CH3:21])[C:22]#[N:23])=[N:24][C:25]([CH3:26])([CH3:27])[C:28]#[N:29]>>[Cl:1][c:2]1[c:3]([I:9])[cH:4][c:5]([CH2:8][Br:10])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc(Cl)c(I)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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Clc1ncc(CBr)cc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |